
4-Phenoxypyrimidine
Descripción general
Descripción
4-Phenoxypyrimidine is an aromatic heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. It belongs to the pyrimidine family and exhibits diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
2.
Synthesis Analysis
Numerous methods exist for synthesizing pyrimidines, including 4-phenoxypyrimidine derivatives. Researchers have explored various synthetic routes, which involve the incorporation of phenoxyl groups onto the pyrimidine scaffold. These methods often utilize readily available starting materials and diverse reaction conditions .
3.
Molecular Structure Analysis
The molecular structure of 4-phenoxypyrimidine consists of a pyrimidine ring with a phenoxyl (phenoxy) group attached. The arrangement of atoms and functional groups within the ring influences its biological activity. Researchers have investigated the impact of structural modifications on the compound’s properties .
4.
Chemical Reactions Analysis
4-Phenoxypyrimidine derivatives participate in various chemical reactions. These reactions include substitution, cyclization, and functional group transformations. Researchers have explored the reactivity of these compounds to design novel analogs with improved properties .
5.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-phenoxypyrimidine derivatives vary based on their substituents. Researchers have investigated solubility, melting points, stability, and spectroscopic characteristics. These properties impact drug formulation and bioavailability .
7.
Aplicaciones Científicas De Investigación
TGR5 Agonism and Antidiabetic Activity
4-Phenoxypyrimidine derivatives demonstrate potent and orally efficacious activation of TGR5, a receptor implicated in glucose metabolism. Specifically, certain derivatives activate human and mouse TGR5 with low nanomolar EC50 values, influencing glucagon-like peptide-1 (GLP-1) secretion and reducing blood glucose levels in animal models. This suggests potential antidiabetic applications (Duan et al., 2012).
Computational Modeling as Antidiabetic Agents
A computational study developed models for the anti-diabetic potential of 4-Phenoxypyrimidine derivatives. Through Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies, it was shown that these compounds have strong binding affinities to the TGR5 receptor, further supporting their potential as anti-diabetic agents (Adeniji et al., 2020).
Antitumor Properties
New 2-(2-aminopyrimidin-4-yl)phenol derivatives, closely related to 4-Phenoxypyrimidine, have shown potent inhibitory activity against CDK1 and CDK2, crucial enzymes in cell cycle regulation. These findings indicate potential antitumor applications (Lee et al., 2011).
Photocatalytic Degradation Studies
Studies on the photocatalytic degradation of related phenobarbital, a compound structurally akin to 4-Phenoxypyrimidine, reveal insights into the decomposition and mechanistic pathways of pyrimidine derivatives under specific conditions (Cao et al., 2013).
Synthesis Methodology
Research on the synthetic methodology of phenoxypyrimidines, including 4-Phenoxypyrimidine, has advanced the field by developing processes that avoid the direct use of phenols. This has implications for the synthesis of compounds with potential biological activity (Bhuyan et al., 2022).
Antifungal Activity
Novel pyrimidine derivatives, including those structurally related to 4-Phenoxypyrimidine, have demonstrated significant antifungal activities, suggesting their potential utility in agricultural applications (Wu et al., 2018).
Potential in Fungicide Development
4-Phenoxypyrimidine-related compounds, as part of new classes of fungicides, have shown promise in their modes of action and impact on disease control. This has implications for agricultural and plant disease management (Gullino et al., 2000).
Antiproliferative Effects in Cancer Therapy
A phenoxypyrimidine urea derivative has shown antiproliferative effects on non-small cell lung cancer cells, indicating the potential of 4-Phenoxypyrimidine derivatives in cancer therapy (Gil et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-phenoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKINJYINPIXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506679 | |
| Record name | 4-Phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxypyrimidine | |
CAS RN |
78430-23-6 | |
| Record name | 4-Phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



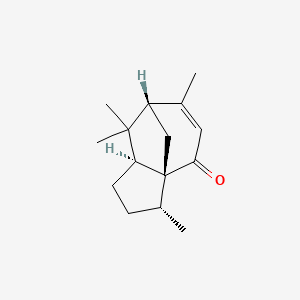

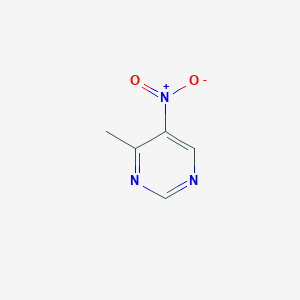
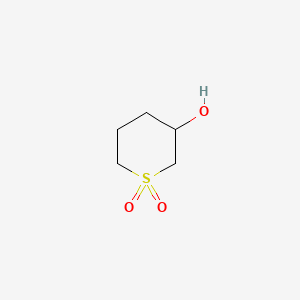
![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)
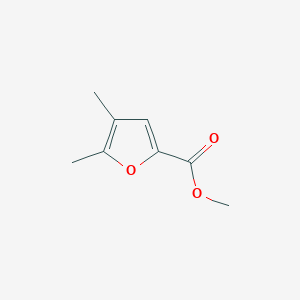
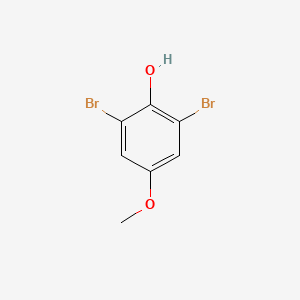
![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)
![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)
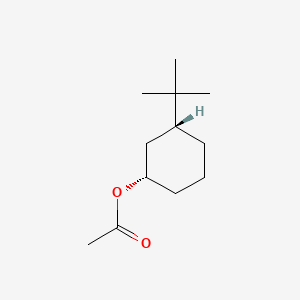


![(6Z)-3-(dimethylamino)-6-[3-[4-(dimethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1625865.png)
![[4-(1,3-Dioxan-2-yl)phenyl]boronic acid](/img/structure/B1625869.png)